4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Overview
Description
The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinazolines . Compounds in this class have been studied for their potential as anticancer agents .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline has been reported .Scientific Research Applications
- Compound 5 : This compound exhibits excellent insensitivity to external stimuli and impressive detonation performance, comparable to the benchmark explosive CL-20. It holds promise as a secondary explosive .
- Azo Compound 10 : With remarkable density and superior thermal stability, compound 10 outperforms existing heat-resistant explosives. It has significant potential in heat-resistant applications .
- Compounds 14, 17, and 19 : These compounds are highly sensitive but possess excellent detonation performance. They could find use as primary explosives .
- Novel Quinoxaline Derivatives : The synthesis of 1,2,4-triazolo[4,3-a]quinoxalines has led to compounds with broad-spectrum anticancer activity. Further exploration of their efficacy is warranted .
- Helix-Shaped Bis-Triazoloquinazolines : These compounds exhibit interesting optical, electrochemical, and semiconductor properties. Researchers are studying their potential applications .
- 1,2,4-Triazino[4,3-a]quinoxalines : These derivatives may have antimicrobial properties. Further investigations are needed to validate their efficacy .
- [1,2,4]Triazolo[4,3-a]pyrazine Derivatives : Some derivatives bearing 4-oxo-pyridazinone moieties have been evaluated for their inhibitory activity against c-Met kinase, a potential target for cancer therapy .
- X-ray Diffraction Studies : Researchers have used X-ray diffraction to explore the relationship between weak interactions and sensitivity in energetic materials. Understanding these interactions can guide the design of next-generation materials .
Energetic Materials
Anticancer Agents
Optical and Electrochemical Properties
Antimicrobial Agents
C-Met Kinase Inhibitors
Weak Interactions in Energetic Materials
Future Directions
properties
IUPAC Name |
4-(2,3-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10-6-5-9-13(11(10)2)20-15(22)12-7-3-4-8-14(12)21-16(20)18-19-17(21)23/h3-9H,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZLSOAYWCNFDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427701 | |
Record name | 4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49675991 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |
CAS RN |
85772-41-4 | |
Record name | 4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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